3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
Description
3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-25-15-8-11(9-16(26-2)18(15)27-3)19-22-20(28-23-19)13-10-21-14-7-5-4-6-12(14)17(13)24/h4-10H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZXVIUZNNGMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a halogenated precursor.
Formation of the Quinoline Core: The final step involves the cyclization of an appropriate precursor to form the quinoline core, which is then coupled with the oxadiazole-trimethoxyphenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated precursors and strong nucleophiles or electrophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4,5-trimethoxyphenyl)propanoic acid
- 3-chlorosintenpyridone
- 2′-hydroxy-3′,4′,6′-trimethoxy-chalcone
- Cardamonin
- Conocarpan
- Cubebin
- Eupomatenoid
- Flavokavain B
- Piplartine (piperlongumine)
Uniqueness
Compared to these similar compounds, 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one (hereafter referred to as Compound 1) is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly its anticancer effects and mechanisms of action.
Chemical Structure and Properties
Compound 1 is characterized by a complex molecular structure that combines a quinoline moiety with an oxadiazole ring and a trimethoxyphenyl group. The molecular formula is with a molecular weight of approximately 420.43 g/mol. Its structural features are believed to play a significant role in its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Compound 1. It has been tested against various cancer cell lines, demonstrating significant antiproliferative effects. For instance:
- Cell Line Testing : In vitro assays showed that Compound 1 exhibited low micromolar inhibition against several cancer cell lines, including:
These results indicate that Compound 1 is particularly effective against skin carcinoma cells.
The mechanism by which Compound 1 exerts its anticancer effects involves several pathways:
- Apoptosis Induction : Studies suggest that Compound 1 promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cell cycle progression, leading to reduced proliferation.
- Inhibition of Angiogenesis : Preliminary data indicate that Compound 1 may inhibit angiogenic factors such as VEGF (Vascular Endothelial Growth Factor), further contributing to its anticancer effects.
Synthesis and Evaluation
A comprehensive study involving the synthesis of various derivatives of quinoline and oxadiazole compounds was conducted to evaluate their biological activities. Among these derivatives, Compound 1 was identified as one of the most promising candidates due to its favorable activity profile against multiple cancer cell lines .
Comparative Analysis with Other Compounds
In comparative studies, Compound 1 was found to be more effective than many traditional chemotherapeutics in terms of potency and selectivity for cancer cells over normal cells. The following table summarizes the IC50 values of Compound 1 compared to other known anticancer agents:
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | H460 | 4.9 |
| Doxorubicin | H460 | ~10 |
| Cisplatin | MCF7 | ~15 |
| Paclitaxel | DU145 | ~20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
